molecular formula C5H4F2N4O3 B10911551 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide

1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B10911551
M. Wt: 206.11 g/mol
InChI Key: UUOWMIZWZKPVIP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide is a compound of significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been achieved using metal-based methods . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form different products.

    Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H4F2N4O3

Molecular Weight

206.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-nitropyrazole-4-carboxamide

InChI

InChI=1S/C5H4F2N4O3/c6-5(7)10-1-2(3(8)12)4(9-10)11(13)14/h1,5H,(H2,8,12)

InChI Key

UUOWMIZWZKPVIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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